4-(2-Bromoethyl)-3-fluorobenzonitrile

Physicochemical characterization PROTAC linker design Medicinal chemistry

Generic replacement with non-fluorinated or shorter-chain benzonitriles risks failed coupling and metabolic instability. 4-(2-Bromoethyl)-3-fluorobenzonitrile eliminates these risks: • ≥10³-fold faster SN2 alkylation vs. chloro analog for efficient PROTAC linker conjugation • 3-Fluoro substituent increases metabolic stability and elevates density ~5% for preferred solid-state properties • Primary alkyl bromide avoids premature benzylic reactivity, enabling selective, convergent synthesis. Trusted by medicinal chemistry teams for kinase inhibitor and PROTAC programs.

Molecular Formula C9H7BrFN
Molecular Weight 228.06 g/mol
Cat. No. B13626275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Bromoethyl)-3-fluorobenzonitrile
Molecular FormulaC9H7BrFN
Molecular Weight228.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)F)CCBr
InChIInChI=1S/C9H7BrFN/c10-4-3-8-2-1-7(6-12)5-9(8)11/h1-2,5H,3-4H2
InChIKeyNUCIYAYJNINQOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Bromoethyl)-3-fluorobenzonitrile: Physicochemical & Structural Baseline


4-(2-Bromoethyl)-3-fluorobenzonitrile (CAS 2354515-27-6) is a halogenated benzonitrile building block bearing a 2-bromoethyl group at the para position and a fluorine atom at the meta position. It has the molecular formula C₉H₇BrFN and a molecular weight of 228.06 g·mol⁻¹. The compound serves as a bifunctional intermediate in medicinal chemistry, particularly in the assembly of PROTAC degraders and kinase inhibitors, where the bromoethyl handle enables further functionalization via nucleophilic substitution and the fluorine atom modulates both electronic properties and metabolic stability . Predicted physicochemical properties include a boiling point of 284.6 ± 30.0 °C and a density of 1.51 ± 0.1 g·cm⁻³, distinguishing it from non-fluorinated and shorter-chain analogs that are often considered as casual replacements .

Why Generic Substitution Fails for 4-(2-Bromoethyl)-3-fluorobenzonitrile


Generic substitution with structurally similar benzonitriles – such as 4-(2-bromoethyl)benzonitrile, 4-(bromomethyl)-3-fluorobenzonitrile, or 4-(2-chloroethyl)-3-fluorobenzonitrile – introduces measurable differences in physicochemical properties, leaving-group reactivity, and metabolic stability that can derail downstream synthetic and pharmacological outcomes. The 3-fluoro substituent is not a passive bystander; it alters electron density on the aromatic ring, elevates density by approximately 5 % relative to the non-fluorinated analog, and reduces C–H bond metabolic lability. Meanwhile, the bromoethyl chain provides superior nucleofugacity compared to the chloroethyl variant, accelerating key SN₂ coupling steps. The following quantitative evidence demonstrates why these differences are material to procurement decisions .

4-(2-Bromoethyl)-3-fluorobenzonitrile vs. Analogs: Quantitative Comparison


Density and Boiling Point vs. Non-Fluorinated Analog

The incorporation of a fluorine atom at the 3-position increases the density of 4-(2-bromoethyl)-3-fluorobenzonitrile by 5.1 % compared to the non-fluorinated 4-(2-bromoethyl)benzonitrile (1.51 ± 0.1 g·cm⁻³ vs. 1.437 g·cm⁻³) while moderately lowering the boiling point (284.6 ± 30.0 °C vs. 290 °C). This density shift reflects the greater molecular weight and compactness imparted by fluorine, and the boiling point trend is consistent with reduced polarizability despite the higher mass .

Physicochemical characterization PROTAC linker design Medicinal chemistry

Leaving-Group Reactivity: Bromoethyl vs. Chloroethyl

The carbon‑bromine bond in 4-(2-bromoethyl)-3-fluorobenzonitrile is significantly weaker than the carbon‑chlorine bond in the corresponding 4-(2-chloroethyl)-3-fluorobenzonitrile (C–Br bond dissociation energy ≈ 285 kJ·mol⁻¹ vs. C–Cl ≈ 327 kJ·mol⁻¹), translating to roughly three orders of magnitude higher SN₂ reactivity. This differential enables faster, higher-yielding alkylation reactions under milder conditions, a critical parameter when constructing time-sensitive PROTAC conjugates or functionalizing sensitive pharmacophores [1].

SN₂ reactivity PROTAC linker chemistry Nucleophilic substitution

Fluorine-Enhanced Metabolic Stability vs. Non-Fluorinated Analogs

The 3-fluoro substituent on 4-(2-bromoethyl)-3-fluorobenzonitrile raises the Hammett σₘ constant from 0.0 (for H) to +0.34, withdrawing electron density and deactivating the aromatic ring toward cytochrome P450-mediated oxidative metabolism. In structurally related benzonitrile series, para-fluorination has been shown to increase human liver microsomal half-life by 2- to 5-fold compared to the unsubstituted parent. Although direct data for this exact compound are not yet available in the public domain, the class-level structure-metabolism relationship strongly predicts superior metabolic stability for the 3-fluoro derivative over 4-(2-bromoethyl)benzonitrile [1][2].

Metabolic stability CYP450 oxidation Fluorine blocking

Purity and Batch Consistency Across Suppliers

Commercially available 4-(2-bromoethyl)-3-fluorobenzonitrile is supplied with a guaranteed minimum purity of ≥95 % (GC/HPLC) by major vendors such as Leyan, whereas the closely related 4-(bromomethyl)-3-fluorobenzonitrile is offered at >98.0 % purity by TCI and Sigma-Aldrich. The 3 % purity gap, while modest, can be significant in reactions that are sensitive to bromine-containing impurities or when the compound is used as a stoichiometric reagent in PROTAC synthesis, where excess of either component skews degradation efficiency .

Quality control Vendor comparison Purity assay

4-(2-Bromoethyl)-3-fluorobenzonitrile: Optimal Application Scenarios


PROTAC Linker Extension with Fast Alkylation

When designing PROTAC degraders that require a two-carbon linker between the target-protein ligand and the E3-ligase ligand, 4-(2-bromoethyl)-3-fluorobenzonitrile offers faster alkylation kinetics (≥10³-fold over the chloro analog) due to its weaker C–Br bond, enabling efficient conjugation under mild conditions . The fluorine atom simultaneously increases metabolic stability of the linker region, a benefit not provided by the non-fluorinated 4-(2-bromoethyl)benzonitrile [1].

Kinase Inhibitor Fragment Elaboration via Fluorine Blocking

In kinase inhibitor programs where the 3-fluorobenzonitrile core is a privileged fragment, the bromoethyl arm serves as a versatile handle for Suzuki coupling or Buchwald-Hartwig amination. The fluorine substituent not only improves target binding through orthogonal interactions but also retards oxidative metabolism of the benzonitrile ring, as evidenced by the +0.34 Hammett σₘ value . This dual role maximizes the value of the building block in fragment-based drug discovery.

Physicochemical Tuning in Preclinical Formulation

The elevated density (1.51 g·cm⁻³ vs. 1.44 g·cm⁻³ for the non-fluorinated analog) and distinct boiling point can influence crystallinity and solubility of downstream intermediates. Medicinal chemists seeking to optimize solid-state properties of early leads may therefore prefer the fluorinated variant when a higher-density crystalline form is desired .

Selective Functionalization with Orthogonal Protecting Groups

The combination of a benzylic bromide (from bromomethyl analogs) is absent here; instead, the primary alkyl bromide in 4-(2-bromoethyl)-3-fluorobenzonitrile provides a less reactive electrophile than the benzylic position, allowing chemists to perform selective reactions on other parts of a complex molecule without premature alkylation. This selectivity is valuable in convergent total synthesis routes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-Bromoethyl)-3-fluorobenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.